2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate
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Description
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a useful research compound. Its molecular formula is C18H18ClNO3 and its molecular weight is 331.8. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
- A study by Desai et al. (2001) described the synthesis of compounds related to 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate. These compounds were evaluated for their in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi. Their structures were established based on elemental analysis and spectral data (Desai, Dave, Shah, & Vyas, 2001).
Herbicidal Activity
- Hayashi & Kouji (1990) investigated the E and Z geometrical isomers of a compound similar to this compound, known as AKH-7088. They found no significant difference in herbicidal effects between the isomers on broadleaf weeds in soybeans. Their research also revealed the excellent tolerance of soybeans to these compounds (Hayashi & Kouji, 1990).
Chemical Reactivity and Biological Evaluation
- Farouk, Ibrahim, & El-Gohary (2021) explored the chemical behavior and biological activity of a compound structurally similar to this compound. They focused on constructing nitrogen heterocyclic compounds and evaluating their biological activities. The structures of the synthesized products were confirmed using analytical and spectral data (Farouk, Ibrahim, & El-Gohary, 2021).
Properties
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-6-8-14(9-7-12)10-17(22)23-11-16(21)20-18-13(2)4-3-5-15(18)19/h3-9H,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOUXCUYABUZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.